molecular formula C14H13N5O5S2 B193777 E-Cefdinir CAS No. 178601-88-2

E-Cefdinir

Katalognummer: B193777
CAS-Nummer: 178601-88-2
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: RTXOFQZKPXMALH-RWFJUVPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E-Cefdinir is a structural analog or isomer of the third-generation cephalosporin antibiotic cefdinir, which is widely used to treat bacterial infections such as pneumonia, otitis media, and sinusitis. Cefdinir itself, chemically designated as (6R,7R)-7-[(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . The "E" designation in this compound likely refers to the stereochemical configuration of the oxime group (hydroxyimino) in its side chain, distinguishing it from the native Z-configuration in cefdinir. This stereochemical variation can influence β-lactamase stability, antibacterial spectrum, and pharmacokinetic properties .

This compound may arise as a synthetic intermediate, degradation product, or impurity during cefdinir manufacturing.

Wirkmechanismus

Cefdinir, also known as E-Cefdinir, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is used to treat a variety of bacterial infections, including those in the ear, sinus, throat, lungs, and skin .

Target of Action

Cefdinir primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is a weakened cell wall that eventually leads to bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by cefdinir is the synthesis of the bacterial cell wall . By inhibiting the PBPs, cefdinir prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the strength and rigidity of the bacterial cell wall .

Pharmacokinetics

Cefdinir is rapidly absorbed from the gastrointestinal tract, with maximal plasma concentrations occurring 2 to 4 hours post-dose . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of cefdinir is approximately 1.5 hours .

Result of Action

The primary result of cefdinir’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, cefdinir causes the cells to become structurally weak, leading to cell lysis and death .

Action Environment

Environmental factors such as pH, incubation temperature, shaking speed, inoculum dosage, and the initial concentration of the substrate can influence the growth of microbes and their degrading abilities . Additionally, exposure to other allergens, such as pollen, mold, or pet dander, can sensitize the immune system and make it more prone to reacting to medications like cefdinir .

Biochemische Analyse

Biochemical Properties

Cefdinir has a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms, including Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis . Cefdinir is stable to hydrolysis by 13 of the common beta-lactamases .

Cellular Effects

Cefdinir distributes into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear), and has a pharmacokinetic profile that allows for once-or twice-daily administration . It has shown good clinical and bacteriological efficacy in the treatment of a wide range of mild-to-moderate infections of the respiratory tract and skin in adults, adolescents, and pediatric patients .

Molecular Mechanism

Cefdinir exerts its effects at the molecular level by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It binds to penicillin-binding proteins and inhibits the final transpeptidation step of peptidoglycan synthesis, resulting in cell wall death .

Temporal Effects in Laboratory Settings

Cefdinir is rapidly absorbed from the gastrointestinal tract (mean time to peak plasma concentration, 3 hours) and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of cefdinir is approximately 1.5 hours .

Dosage Effects in Animal Models

The dosage used often depends on the type and severity of the infection .

Metabolic Pathways

Cefdinir is not extensively metabolized in the body, with approximately 60-70% of the dose recovered unchanged in the urine . This suggests that it does not significantly interact with metabolic enzymes or pathways.

Transport and Distribution

Cefdinir is well distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids

Subcellular Localization

As an antibiotic, cefdinir does not have a specific subcellular localization. It works by interacting with the bacterial cell wall, which is located outside of the bacterial cell .

Biologische Aktivität

E-Cefdinir, a third-generation cephalosporin antibiotic, exhibits a broad spectrum of antibacterial activity against various gram-positive and gram-negative bacteria. This article explores its biological activity, including mechanisms of action, clinical efficacy, and safety profiles based on diverse sources of research.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It achieves this through binding to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity. The inhibition of transpeptidation, the final step in bacterial cell wall synthesis, leads to cell lysis and death of susceptible bacteria . Notably, cefdinir is resistant to hydrolysis by several common beta-lactamases, enhancing its effectiveness against resistant strains .

Spectrum of Activity

This compound demonstrates significant in vitro activity against a variety of pathogens:

  • Gram-Positive Bacteria : Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes.
  • Gram-Negative Bacteria : Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli.

The drug has shown superior activity compared to other cephalosporins like cefaclor and cefixime against certain pathogens. For instance, it was found to be 3-4 times more effective against gram-positive cocci than cefaclor and 5-6 times more effective than cefixime .

Clinical Efficacy

This compound has been evaluated in numerous clinical studies for various infections:

  • Streptococcal Pharyngitis : A five-day treatment regimen demonstrated an eradication rate of 88.5% compared to 82.2% for penicillin, indicating comparable efficacy with potentially better patient compliance due to shorter duration .
  • Acute Bacterial Exacerbations of Chronic Bronchitis : In a study comparing cefdinir with cefprozil, clinical cure rates were 80% for cefdinir versus 72% for cefprozil, suggesting similar efficacy with a shorter treatment duration for cefdinir .
  • Skin Infections : Cefdinir was found to be as effective as comparator agents like amoxicillin/clavulanic acid in treating uncomplicated skin infections in pediatric patients .

Safety Profile

Cefdinir is generally well tolerated, though gastrointestinal side effects such as diarrhea are the most common adverse events reported. In various studies, the incidence of diarrhea was higher in patients treated with cefdinir compared to those on other antibiotics; however, these cases were mostly mild and did not lead to treatment discontinuation .

A notable case report highlighted potential hepatotoxicity associated with cefdinir use, where a patient developed jaundice after treatment . This emphasizes the importance of monitoring liver function in patients receiving this antibiotic.

Comparative Data Table

Pathogen Cefdinir MIC (μg/ml) Comparison Agent MIC (μg/ml) Notes
Staphylococcus aureus0.783 (Cefaclor)3-4 times stronger than cefaclor
Escherichia coli0.393 (Cefixime)Comparable activity
Streptococcus pneumoniae<0.06<0.06 (Penicillin)Effective against penicillin-resistant strains
Klebsiella pneumoniae0.781 (Cefuroxime)Superior activity against resistant strains

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing E-Cefdinir enantiomers?

  • Methodological Answer : Synthesis requires chiral resolution techniques (e.g., HPLC with chiral stationary phases) to isolate the "E" enantiomer. Characterization should involve spectroscopic methods (NMR, FTIR) and X-ray crystallography to confirm stereochemical purity. Reproducibility hinges on documenting solvent systems, temperature gradients, and catalyst ratios. Experimental protocols must align with guidelines for reporting synthetic procedures to ensure replicability .

Q. How can researchers validate the in vitro antibacterial efficacy of this compound against resistant bacterial strains?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays with clinical isolates (e.g., Streptococcus pneumoniae or Haemophilus influenzae). Include control groups with established cephalosporins (e.g., cefdinir) and account for variables like pH, incubation time, and bacterial load. Data should be analyzed using non-linear regression models to compare dose-response curves .

Q. What are the best practices for ensuring reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer : Adopt FDA/OECD guidelines for preclinical trials: use in vivo models (e.g., rodent or primate) with controlled dosing regimens, and employ LC-MS/MS for plasma concentration analysis. Report biological half-life, AUC (Area Under Curve), and protein binding percentages. Raw data and statistical code should be archived in open-access repositories .

Advanced Research Questions

Q. How can contradictory data on this compound’s β-lactamase stability be reconciled in meta-analyses?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines to aggregate studies. Apply heterogeneity tests (e.g., statistic) to identify confounding variables (e.g., assay conditions, enzyme isoforms). Sensitivity analyses can isolate methodological outliers. Cross-validate findings with molecular dynamics simulations to assess enzyme-substrate interactions .

Q. What computational strategies improve the prediction of this compound’s binding affinity to penicillin-binding proteins (PBPs)?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with high-resolution PBP structures (PDB files). Validate predictions via mutagenesis studies targeting active-site residues. Compare binding free energies (MM-GBSA calculations) across PBPs from resistant vs. susceptible strains. Open-source tools like PyMOL enable visualization of binding poses .

Q. How should researchers design studies to investigate this compound’s immunomodulatory effects in chronic infections?

  • Methodological Answer : Employ longitudinal cohort designs with cytokine profiling (e.g., ELISA for IL-6, TNF-α) and flow cytometry to track immune cell populations. Include sham-treated controls and adjust for comorbidities. Use mixed-effects models to analyze time-dependent immune responses. Pre-register hypotheses on platforms like ClinicalTrials.gov to mitigate bias .

Q. Methodological Frameworks and Tools

Q. Which frameworks (e.g., PICO, FINER) are most effective for structuring research questions on this compound?

  • Methodological Answer : For pharmacokinetic studies, apply PICO :

  • P : Population (e.g., pediatric vs. adult pharmacokinetics).
  • I : Intervention (this compound dosing regimens).
  • C : Comparison (vs. other cephalosporins).
  • O : Outcome (AUC, Cmax).
    For ethical and feasibility evaluation, use FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical approaches address small sample sizes in this compound toxicity studies?

  • Methodological Answer : Bayesian hierarchical models can pool data across studies while accounting for variability. Bootstrap resampling improves confidence intervals for rare adverse events. Preclinical toxicity data should follow REACH guidelines, with dose-escalation protocols and Kaplan-Meier survival analysis .

Q. Data Management and Transparency

Q. How can researchers ensure open-access compliance for this compound raw data?

  • Methodological Answer : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with metadata describing experimental conditions, instrument calibration, and ethical approvals. Use DOI-linked supplementary tables for processed data. Adopt ISA-Tab standards for omics or pharmacokinetic data .

Q. What protocols mitigate bias in this compound combination therapy studies?

  • Methodological Answer : Randomize treatment arms and blind analysts to group assignments. Predefine primary endpoints (e.g., bacterial load reduction) and secondary endpoints (e.g., resistance emergence). Use CONSORT flow diagrams to report attrition. Independent audits of raw data enhance validity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Cefdinir Related Compound B

  • Molecular Structure: (6R,7R)-7-[2-(2-Amino-4-thiazolyl)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Key Differences: Lacks the hydroxyimino group present in cefdinir, resulting in reduced β-lactamase resistance and narrower Gram-negative coverage .

Cefepime Related Compound A (E-Cefepime)

  • Molecular Structure: (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidinium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.
  • Key Differences: The E-configuration of the methoxyimino group enhances stability against extended-spectrum β-lactamases (ESBLs) compared to cefdinir, broadening its activity against Pseudomonas aeruginosa .
  • Clinical Relevance : Used therapeutically, unlike E-Cefdinir, which is primarily a controlled impurity.

Cefclidin

  • Molecular Structure : A fourth-generation cephalosporin with a catechol moiety, improving penetration into Gram-negative bacteria.
  • Key Differences: Exhibits enhanced activity against multidrug-resistant P. aeruginosa and Acinetobacter spp. due to modified side-chain chemistry, a feature absent in this compound .

Isomeric Comparisons: E vs. Z Configuration

Parameter This compound (Hypothetical) Cefdinir (Z-Configuration)
Oxime Group Stability Higher resistance to enzymatic hydrolysis Susceptible to β-lactamase cleavage
Antibacterial Spectrum Potentially broader Gram-negative coverage Effective against H. influenzae, S. pneumoniae
Regulatory Status Controlled impurity (<0.5%) Approved therapeutic agent

Research Findings and Clinical Implications

  • This compound: No therapeutic use reported; primarily monitored as an impurity. Its E-configuration may theoretically improve stability but requires rigorous toxicity studies .
  • Cefepime Related Compound A : Demonstrated efficacy against ESBL-producing Enterobacteriaceae in vitro, highlighting the importance of stereochemistry in drug design .
  • Regulatory Controls : USP mandates strict limits for cefdinir-related compounds (e.g., ≤0.5% for Related Compound B) to ensure drug safety .

Vorbereitungsmethoden

Synthesis via Potassium or Cesium Salt Intermediates

Reaction Mechanism and Key Steps

The process outlined in WO2007053723A2 involves acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) with a protected thioester, followed by salt formation and acid-mediated conversion to cefdinir . The protected thioester, typically an O-acetyl or tetrahydropyranyl derivative, reacts with 7-AVNA in a water-miscible organic solvent (e.g., tetrahydrofuran) in the presence of an organic base such as triethylamine. This step proceeds at 15–30°C for 4–6 hours, achieving near-complete conversion of 7-AVNA (<1% residual) .

The intermediate protected cefdinir is then treated with potassium or cesium bases (e.g., KOH or Cs₂CO₃) to form corresponding salts, which are isolated via filtration. These salts exhibit superior crystallinity compared to the free acid, enabling efficient purification. For example, cesium salt formation in water at 25–30°C, followed by activated carbon and EDTA treatment, removes impurities such as unreacted starting materials and metal ions .

Crystallization and Final Product Isolation

The cesium or potassium salt is dissolved in water or a water-organic solvent mixture and acidified to pH 1–4 using hydrochloric or sulfuric acid. Crystallization is induced by cooling the solution to 5–15°C, yielding cefdinir in either Form A or Form B, distinguished by their X-ray diffraction patterns :

Crystalline FormKey XRD Peaks (2θ ±0.2°)Purity (HPLC)Yield
Form A13.5°, 14.5°, 15.4°99.8%74%
Form B16.1°, 18.2°, 19.5°99.5%74%

Form A is obtained at higher acidification temperatures (25–30°C), while Form B crystallizes at 8–12°C . Both forms meet pharmacopeial standards, but Form A demonstrates marginally better stability under accelerated storage conditions .

Alternative Route via Dicyclohexylamine Salt

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-RWFJUVPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178601-88-2, 91832-40-5
Record name Cefdinir, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDINIR, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.